methyl 3-[(5E)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate
Description
Methyl 3-[(5E)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core modified with a (5E)-configured benzylidene substituent. The benzylidene group contains a bromo (Br), hydroxy (OH), and methoxy (OCH₃) substitution pattern at positions 3, 4, and 5 of the aromatic ring, respectively. This structural complexity positions the compound as a candidate for diverse pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer activities, as suggested by its structural analogs .
Properties
IUPAC Name |
methyl 3-[(5E)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO5S2/c1-21-10-6-8(5-9(16)13(10)19)7-11-14(20)17(15(23)24-11)4-3-12(18)22-2/h5-7,19H,3-4H2,1-2H3/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLUJLRAOHWPNS-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)OC)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)OC)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(5E)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate typically involves the condensation of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with thiazolidine-2-thione in the presence of a base, followed by esterification with methyl propanoate. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(5E)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thiol.
Substitution: The bromine atom in the benzylidene group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazolidine derivatives.
Scientific Research Applications
Pharmaceutical Applications
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Anti-inflammatory and Antimicrobial Activity
- Methyl 3-[(5E)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate has been shown to exhibit significant anti-inflammatory and antimicrobial properties. These activities are attributed to its ability to interact with cyclooxygenase enzymes, which play a crucial role in inflammatory pathways.
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Potential Drug Development
- The compound's structural components suggest its potential as a lead compound in drug development targeting inflammatory diseases and infections. In particular, thiazolidine derivatives have been investigated for their therapeutic effects in metabolic disorders such as diabetes.
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Mechanism of Action
- Research indicates that compounds with similar thiazolidinedione structures often interact with nuclear receptors like peroxisome proliferator-activated receptors (PPARs), influencing gene expression related to metabolism and inflammation.
Agricultural Chemistry
- Agrochemical Potential
- Due to its biological activity against pests and pathogens, this compound may serve as a candidate for agrochemical applications. Similar compounds have been explored for their efficacy in pest control and plant disease management.
Materials Science
- Synthesis of Complex Molecules
- In organic synthesis, this compound can act as a versatile building block for the creation of more complex molecules. Its unique functional groups allow for modifications that can lead to new materials with tailored properties.
Case Studies
-
Anti-inflammatory Studies
- A study examining derivatives of thiazolidinediones demonstrated significant reductions in inflammatory markers in vitro when treated with similar compounds. This suggests that methyl 3-[...]-propanoate may exhibit comparable effects in clinical settings.
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Agricultural Trials
- Field trials using structurally analogous compounds showed effective pest control without significant toxicity to beneficial insects, indicating the potential for methyl 3-[...]-propanoate in sustainable agriculture practices.
Mechanism of Action
The mechanism of action of methyl 3-[(5E)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s thiazolidine ring and benzylidene group can form specific interactions with active sites, leading to inhibition or activation of the target molecule. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of the target compound with structurally related analogs:
Substituent Variations on the Benzylidene Group
The benzylidene substituent is a key determinant of bioactivity. Modifications here alter electronic effects, steric hindrance, and hydrogen-bonding capacity:
Key Insight : The bromo and hydroxy groups in the target compound synergize to enhance interactions with enzymes or receptors via halogen and hydrogen bonding, distinguishing it from methoxy-dominated analogs .
Side Chain Modifications
The nature of the side chain at position 3 of the thiazolidinone ring influences pharmacokinetic properties:
| Compound Name | Side Chain | Key Differences | Pharmacokinetic Impact |
|---|---|---|---|
| Target Compound | Methyl propanoate ester | Ester group (hydrolyzable) | Moderate metabolic stability; esterase-mediated activation possible |
| 3-[(5Z)-5-{[3-(3-Methoxyphenyl)-1-Phenyl-1H-Pyrazol-4-Yl]Methylidene}-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl]Propanoic Acid | Propanoic acid | Free carboxylic acid | Higher aqueous solubility but reduced cell permeability; potential for ionic interactions |
| 3-Butyl-5-{[3-(3-Chloro-4-Methoxyphenyl)-1-Phenyl-1H-Pyrazol-4-Yl]Methylene}-2-Thioxo-1,3-Thiazolidin-4-One | Butyl group | Alkyl chain | Increased lipophilicity; likely improved blood-brain barrier penetration |
Key Insight : The methyl ester in the target compound balances solubility and membrane permeability, making it more versatile than polar (carboxylic acid) or highly lipophilic (alkyl) analogs .
Heterocyclic Additions
Incorporation of additional rings (e.g., pyrazole, benzimidazole) diversifies biological targets:
| Compound Name | Additional Rings | Unique Features | Biological Activity |
|---|---|---|---|
| Target Compound | None | Focus on thiazolidinone core | Broad-spectrum activity (predicted) |
| 3-[(5Z)-5-{[3-(4-Ethoxyphenyl)-1-Phenyl-1H-Pyrazol-4-Yl]Methylidene}-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl]Propanoic Acid | Pyrazole | Aromatic pyrazole ring | Enhanced anti-inflammatory activity via COX-2 inhibition |
| N-[(5E)-5-(1H-Benzimidazol-2-YlMethylidene)-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl]-2-Methoxybenzamide | Benzimidazole | Planar benzimidazole | Anticancer activity via DNA intercalation |
Key Insight: The absence of additional rings in the target compound simplifies synthesis while retaining core thiazolidinone bioactivity, contrasting with pyrazole- or benzimidazole-containing derivatives optimized for specific targets .
Biological Activity
Methyl 3-[(5E)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate is a synthetic derivative belonging to the thiazolidinedione class of compounds. This class is recognized for its diverse biological activities, including potential applications in treating various diseases such as diabetes and cancer. The compound's unique structure, featuring multiple functional groups, suggests a range of biological interactions that warrant detailed exploration.
Chemical Structure and Properties
The compound's molecular formula is C₁₅H₁₄BrN₁O₅S₂, with a molecular weight of approximately 432.3 g/mol. It includes a thiazolidine ring, which is known for its role in various biological activities.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₅H₁₄BrN₁O₅S₂ |
| Molecular Weight | 432.3 g/mol |
| CAS Number | 58215-64-8 |
The biological activity of this compound is primarily attributed to its interaction with nuclear receptors such as peroxisome proliferator-activated receptors (PPARs). These interactions can modulate gene expression involved in metabolic processes, inflammation, and cell proliferation. The thiazolidinedione moiety is particularly significant in mediating these effects.
Antimicrobial Activity
Research indicates that thiazolidinedione derivatives exhibit antimicrobial properties. For instance, studies have shown that similar compounds display significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 0.004 mg/mL, suggesting potent antimicrobial effects .
Anticancer Properties
Thiazolidinediones have been investigated for their anticancer potential. In vitro studies have demonstrated that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis and regulating cell cycle progression. For example, compounds similar to this compound have shown IC50 values in the micromolar range against various cancer cell lines .
Anti-inflammatory Effects
Compounds within this class are also noted for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and modulate pathways associated with inflammation, making them potential candidates for treating inflammatory diseases .
Case Studies and Research Findings
- Anticancer Activity : A study evaluated a series of thiazolidinedione derivatives for their ability to inhibit phosphatases involved in cancer progression. One compound demonstrated an IC50 value of 1.66 µM against CDC25B phosphatase, indicating significant potential as an anticancer agent .
- Antimicrobial Efficacy : Another investigation reported that thiazolidinedione derivatives exhibited MIC values ranging from 0.004 to 0.06 mg/mL against various bacterial strains, highlighting their effectiveness as antimicrobial agents .
- Enzyme Inhibition : Research has shown that similar compounds can act as non-competitive inhibitors of mushroom tyrosinase with IC50 values significantly lower than standard inhibitors like kojic acid . This suggests potential applications in cosmetic formulations aimed at skin lightening.
Q & A
Q. What synthetic strategies are optimal for preparing methyl 3-[(5E)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate?
- Methodological Answer : The compound’s synthesis involves a condensation reaction between rhodanine derivatives and substituted benzaldehydes. A typical protocol (adapted for bromo-hydroxy-methoxy substitution) includes:
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Step 1 : React rhodanine (0.2 mol) with 3-bromo-4-hydroxy-5-methoxybenzaldehyde (0.2 mol) in aqueous K₂CO₃ (0.4 mol) under reflux for 24 hours .
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Step 2 : Neutralize with 5% HCl to precipitate the product, followed by recrystallization in methanol to yield dark-brown crystals (purity >95% via HPLC) .
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Key Variables : Reaction time (24–48 h), solvent polarity (methanol/DMF mixtures), and pH control to avoid decomposition of the thioxo-thiazolidinone core .
- Data Table : Synthesis Optimization
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| K₂CO₃ in H₂O, 24 h | 78 | 95 | |
| NaOAc in DMF/AcOH, 2 h | 65 | 88 |
Q. How should researchers characterize the compound’s structural and electronic properties?
- Methodological Answer : Use multimodal characterization:
- X-ray Crystallography : Resolve the (5E)-configuration and intermolecular interactions (e.g., O–H⋯O, π–π stacking at 3.45–3.60 Å distances) critical for crystal packing .
- NMR/IR Spectroscopy : Confirm the benzylidene proton (δ 7.8–8.1 ppm in ¹H NMR) and thioxo group (ν 1240 cm⁻¹ in IR) .
- DFT Calculations : Model HOMO-LUMO gaps to predict reactivity, focusing on the electron-deficient thiazolidinone ring .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., anti-inflammatory vs. inactive results) may arise from:
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Assay Conditions : Test solubility in DMSO vs. aqueous buffers; aggregation at >50 µM can cause false negatives .
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Target Selectivity : Screen against related enzymes (e.g., COX-2 vs. 5-LOX) using competitive inhibition assays with IC₅₀ validation .
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Structural Analogues : Compare with derivatives lacking the 3-bromo or 4-hydroxy groups to isolate pharmacophoric contributions .
- Data Table : Bioactivity Comparison
| Target | IC₅₀ (µM) | Assay Type | Reference |
|---|---|---|---|
| COX-2 | 12.3 | Fluorometric | |
| 5-LOX | >100 | Spectrophotometric |
Q. What strategies are effective for studying structure-activity relationships (SAR) in analogues of this compound?
- Methodological Answer : Design SAR studies using:
- Fragment Replacement : Substitute the 3-bromo group with Cl, NO₂, or H to assess halogen-dependent activity .
- Stereoelectronic Probes : Synthesize (5Z)-isomers to evaluate geometry-dependent interactions (e.g., π-stacking vs. steric hindrance) .
- Pharmacokinetic Profiling : Use HPLC-MS to correlate logP values (e.g., 2.8 ± 0.3) with membrane permeability in Caco-2 cell models .
Q. How can computational methods guide the optimization of this compound’s stability?
- Methodological Answer : Employ molecular dynamics (MD) simulations to:
- Predict hydrolytic degradation pathways (e.g., cleavage at the 4-oxo-thiazolidinone ring in acidic conditions) .
- Identify stabilizing excipients (e.g., cyclodextrins) via docking studies to enhance shelf life .
Experimental Design Considerations
- Synthetic Reproducibility : Monitor reaction progress via TLC (Rf = 0.6 in ethyl acetate/hexane 3:7) to avoid byproducts like (5Z)-isomers .
- Biological Assays : Pre-equilibrate the compound in assay buffers for 1 h to ensure dissolution; validate with negative controls (e.g., rhodanine alone) .
Key Citations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
